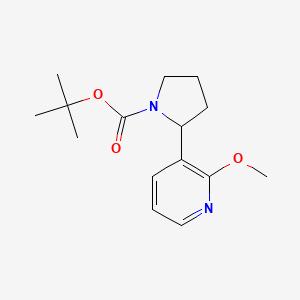

tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 2-methoxypyridin-3-yl group and protected by a tert-butoxycarbonyl (Boc) group. This structure combines the conformational flexibility of pyrrolidine with the aromatic and electronic properties of the methoxy-substituted pyridine ring. The Boc group enhances solubility and stability, making the compound a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological or oncological pathways .

The compound’s molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol.

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-8-12(17)11-7-5-9-16-13(11)19-4/h5,7,9,12H,6,8,10H2,1-4H3 |

InChI Key |

ZLJAVIOFFYUJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

General Procedure for Pyridine-Pyrrolidine Assembly

A robust method involves the one-pot reaction of N-tosylhydrazones with ethynylpyridines, adapted from Royal Society of Chemistry protocols. For tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate:

Reagents :

- N-Tosylhydrazone derivative of a ketone precursor

- 2-Ethynyl-3-methoxypyridine

- Potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN)

Conditions :

- Temperature: 100–110°C

- Duration: 16–24 hours under nitrogen atmosphere

Mechanistic Insights :

Key Data :

| Parameter | Value |

|---|---|

| Yield (Optimized) | 61–82% |

| Purity (HPLC) | >95% |

| Reaction Scale | 0.2–1.0 mmol |

Sequential Functionalization of Pyrrolidine

Stepwise Synthesis via Boc-Protected Intermediate

This method prioritizes early introduction of the tert-butyl carbamate group to streamline downstream reactions:

Pyrrolidine Protection :

Lithiation and Pyridine Coupling :

Optimization Challenges :

- Competing side reactions at the methoxy group necessitate low-temperature conditions.

- Steric hindrance from the Boc group reduces coupling efficiency, requiring excess pyridine derivative.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Technical Complexity |

|---|---|---|---|---|

| Multi-Component | 61–82 | High | Moderate | Medium |

| Sequential | 45–58 | Medium | High | High |

| Palladium-Catalyzed | 50–70* | Low | Very High | Very High |

Key Observations :

- The multi-component approach offers superior yields and scalability, making it preferable for industrial applications.

- Palladium-catalyzed methods, while versatile, suffer from catalyst costs and stringent anhydrous conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxy group and the pyrrolidine ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to bind to specific proteins makes it useful in the investigation of biological pathways and mechanisms .

Medicine: In medicinal chemistry, tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methoxypyridinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine-pyridine derivatives, focusing on structural features , synthetic routes , and physicochemical properties .

Structural Analogues and Substituent Effects

Key Observations :

- Steric Considerations : The addition of a 5-methyl group in the analog from increases steric hindrance, which may reduce metabolic clearance but also limit target accessibility.

- Functionalization : Halogenated derivatives (e.g., bromo or iodo) are often used in cross-coupling reactions, whereas the target compound’s methoxy group is more suited for hydrogen-bonding interactions .

Key Observations :

- The target compound’s synthesis is inferred to involve palladium-catalyzed coupling (common for pyridine-pyrrolidine hybrids), but direct evidence is lacking in the provided literature.

- Lower yields (e.g., 62% in ) are associated with multi-step functionalization, whereas simpler substitutions (e.g., methoxy group addition) may achieve higher yields.

Physicochemical and Spectroscopic Properties

Key Observations :

Biological Activity

tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group, a pyrrolidine ring, and a methoxypyridine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is with a molecular weight of approximately 292.37 g/mol. The compound features a pyrrolidine ring that is known for its versatility in drug design, particularly in enhancing bioavailability and receptor binding affinity.

Research indicates that compounds containing pyrrolidine structures can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanism of action for tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate remains under investigation, but it is hypothesized to involve modulation of neurotransmitter systems or inhibition of specific kinases.

Anticancer Properties

Preliminary studies suggest that tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate may exhibit anticancer activity. Compounds with similar structural features have shown promise as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers. For instance, research on related pyrrolidine derivatives indicated their potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrrolidine derivatives. Some studies suggest that tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate may possess properties that protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotrophic factors .

Study 1: Inhibition of Tumor Growth

A recent study evaluated the efficacy of tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate in vitro against various cancer cell lines. The results demonstrated significant inhibition of proliferation in breast and lung cancer cells, with IC50 values indicating potent activity compared to control compounds.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Significant |

| A549 (Lung) | 15.0 | Moderate |

| HeLa (Cervical) | 20.0 | Low |

Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of this compound were assessed using an oxidative stress model in neuronal cells. The compound was found to significantly reduce cell death and increase the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

| Treatment | Cell Viability (%) | BDNF Expression (pg/mL) |

|---|---|---|

| Control | 45 | 50 |

| Compound Dose 1 | 75 | 120 |

| Compound Dose 2 | 90 | 200 |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions under anhydrous conditions. For example, a two-step procedure may include:

- Step 1 : Activation of a carboxylic acid using isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂) at 0–20°C to form a mixed anhydride intermediate (confirmed via LC-MS monitoring).

- Step 2 : Nucleophilic addition of a 2-methoxy-3-pyridinyl moiety to the activated intermediate, followed by overnight stirring and purification via flash chromatography (25 g silica column, 0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrrolidine ring substitution pattern and tert-butyl/methoxy group integration. For instance, downfield shifts in aromatic protons (~δ 8.0–6.5 ppm) validate the pyridinyl moiety.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the carbamate) and ~1250 cm⁻¹ (C-O stretch of the methoxy group).

- HRMS : High-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺) at m/z 293.18 (calculated for C₁₆H₂₄N₂O₃) .

Q. How is the tert-butyl group strategically used in this compound’s synthesis?

The tert-butyl carbamate (Boc) group acts as a protecting group for the pyrrolidine nitrogen, enabling selective functionalization of other sites. Its stability under basic/acidic conditions allows for orthogonal deprotection (e.g., using trifluoroacetic acid) in subsequent steps without disrupting the methoxypyridine moiety .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures of this compound be resolved?

Contradictions in splitting patterns or integration ratios may arise from rotameric equilibria or stereochemical impurities. Strategies include:

- Variable-Temperature NMR : Cooling the sample to –40°C to slow conformational exchange and simplify splitting.

- 2D NMR (COSY, NOESY) : Identifying through-space correlations to confirm substituent orientation on the pyrrolidine ring.

- Chiral HPLC : Resolving enantiomers using a chiral stationary phase (e.g., amylose-based columns) to isolate stereoisomers for individual characterization .

Q. What reaction conditions optimize the coupling efficiency of the methoxypyridine moiety to the pyrrolidine scaffold?

Yield improvements rely on:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the coupling.

- Solvent Optimization : Polar aprotic solvents like DMF or THF may enhance nucleophilicity compared to CH₂Cl₂.

- Temperature Control : Gradual warming (0°C → room temperature) to minimize side reactions while ensuring complete conversion (monitored via TLC or LC-MS) .

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine nitrogen in downstream functionalization?

The Boc group’s steric bulk reduces the pyrrolidine nitrogen’s nucleophilicity, directing reactivity toward the 2-methoxypyridine ring . For example:

- Electrophilic Aromatic Substitution : The methoxy group activates the pyridine ring toward nitration or halogenation at the 4- or 6-positions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C, 30 min) for efficient aryl-aryl bond formation .

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 292.37 g/mol | HRMS |

| Melting Point | 114–116°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational Prediction |

Q. Table 2. Common Side Reactions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.